Product packaging for (1R,2S)-Xeruborbactam disodium(Cat. No.:CAS No. 2170834-63-4)

(1R,2S)-Xeruborbactam disodium

Cat. No.: B10854609
CAS No.: 2170834-63-4
M. Wt: 221.98 g/mol
InChI Key: KOHUFVUIYUCFNG-PHDIDXHHSA-N
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Description

Xeruborbactam, also known as QPX7728, is an investigational novel β-lactamase inhibitor designed to combat antibiotic resistance, particularly against Gram-negative bacteria. It exhibits a broad inhibitory spectrum against various β-lactamases, enzymes that bacteria produce to degrade β-lactam antibiotics, including penicillins and carbapenems. Xeruborbactam is particularly effective against metallo-β-lactamases, which are often resistant to existing inhibitors. This compound is being developed in combination with other antibiotics to enhance their efficacy against resistant strains, such as those found in Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BFO4 B10854609 (1R,2S)-Xeruborbactam disodium CAS No. 2170834-63-4

Properties

CAS No.

2170834-63-4

Molecular Formula

C10H8BFO4

Molecular Weight

221.98 g/mol

IUPAC Name

(1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylic acid

InChI

InChI=1S/C10H8BFO4/c12-7-2-1-4-5-3-6(5)11(15)16-9(4)8(7)10(13)14/h1-2,5-6,15H,3H2,(H,13,14)/t5-,6-/m1/s1

InChI Key

KOHUFVUIYUCFNG-PHDIDXHHSA-N

Isomeric SMILES

B1([C@@H]2C[C@@H]2C3=C(O1)C(=C(C=C3)F)C(=O)O)O

Canonical SMILES

B1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)O)O

Origin of Product

United States

The Significance of Beta Lactamase Inhibitors in Combating Antimicrobial Resistance

Beta-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, have long been a cornerstone of antibacterial therapy. portico.org Their efficacy is, however, increasingly compromised by the production of beta-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic and rendering it ineffective.

The development of beta-lactamase inhibitors (BLIs) has been a crucial strategy to counteract this resistance mechanism. By co-administering a BLI with a beta-lactam antibiotic, the inhibitor neutralizes the beta-lactamase enzymes, thereby protecting the antibiotic and restoring its activity against the resistant pathogen. However, the continued evolution of beta-lactamases, including the emergence of metallo-beta-lactamases (MBLs) which are not inhibited by most currently approved BLIs, necessitates the discovery of new, more potent, and broader-spectrum inhibitors. portico.org

An Overview of Xeruborbactam As an Ultra Broad Spectrum Beta Lactamase Inhibitor

Developmental Designations and Context in Antimicrobial Therapy

Xeruborbactam was discovered by scientists at Qpex Biopharma and has been assigned the developmental code QPX7728. qpexbio.com Its development is a direct response to the urgent need for new treatments for infections caused by drug-resistant bacteria, a threat highlighted by global health organizations. qpexbio.com

The development of Xeruborbactam is part of a broader effort to expand the therapeutic arsenal (B13267) against critical pathogens. qpexbio.com It is being investigated in combination with various beta-lactam antibiotics for both intravenous and oral administration. qpexbio.compharmaceutical-technology.com An oral prodrug of Xeruborbactam, QPX7831, is also under investigation to provide a transition from intravenous to oral therapy. qpexbio.com The progression of Xeruborbactam through clinical trials, including Phase 1 studies, marks a critical step in its journey toward potential clinical use. clinicaltrials.govnih.gov

Research Findings on Xeruborbactam

The following tables summarize key research findings on the in vitro activity of Xeruborbactam in combination with other antibiotics.

Table 1: In Vitro Activity of Meropenem-Xeruborbactam against Carbapenem-Resistant Enterobacterales (CRE)

Organism TypeMIC50 (µg/mL)MIC90 (µg/mL)
MBL-negative CRE-0.125
MBL-positive CRE-1

Data sourced from a study comparing Meropenem-Xeruborbactam with other beta-lactam/beta-lactamase inhibitor combinations. qpexbio.com

Table 2: Intrinsic Antibacterial Activity of Xeruborbactam

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Carbapenem-resistant Enterobacterales1632
Carbapenem-resistant Acinetobacter baumannii1664
Pseudomonas aeruginosa>64>64

Data from studies assessing the direct antibacterial effect of Xeruborbactam. qpexbio.comnih.govasm.org

Intrinsic Antibacterial Activity and Penicillin-Binding Protein (PBP) Modulation

PBP Binding Affinities and Specificity

Penicillin-Binding Proteins (PBPs) are crucial enzymes involved in the synthesis and cross-linking of peptidoglycan, a vital component of the bacterial cell wall. Beta-lactam antibiotics exert their effect by acylating and inhibiting these PBPs. Xeruborbactam has demonstrated the ability to bind to several major PBPs in Gram-negative bacteria, contributing to its biological activity.

Studies have characterized Xeruborbactam's binding affinities to PBPs in different bacterial species:

Bacterial SpeciesTarget PBPsIC50 Range (μM)Reference(s)
Escherichia coliPBP1a/PBP1b, PBP2, PBP340–70 asm.orgnih.govasm.orgqpexbio.com
Klebsiella pneumoniaePBP1a/PBP1b, PBP2, PBP340–70 asm.orgnih.govasm.orgqpexbio.com
Acinetobacter baumanniiPBP1a1.4 asm.orgnih.govasm.orgqpexbio.com
PBP223 asm.orgnih.govasm.orgqpexbio.com
PBP3140 asm.orgnih.govasm.orgqpexbio.com

Impact on Bacterial Cellular Morphology and Cell Wall Biogenesis

Xeruborbactam's interaction with PBPs directly impacts bacterial cell wall biogenesis, leading to observable changes in cellular morphology. When K. pneumoniae and P. aeruginosa were treated with Xeruborbactam at concentrations equivalent to its minimum inhibitory concentration (MIC) and twice its MIC, they exhibited morphological alterations similar to those induced by meropenem asm.orgnih.govasm.orgqpexbio.com. In A. baumannii, the morphological changes observed upon Xeruborbactam treatment were consistent with the inhibition of multiple PBPs, presenting a unique phenotype distinct from that of control beta-lactams asm.orgnih.govasm.orgqpexbio.com.

Research indicates that Xeruborbactam inhibits specific steps within the cell wall biogenesis pathway asm.org. The observed resistance mutations are also consistent with Xeruborbactam targeting this critical process asm.orgnih.gov. This direct impact on cell wall integrity contributes to Xeruborbactam's intrinsic antibacterial activity, which is particularly notable as many beta-lactamase inhibitors lack such effects asm.orgresearchgate.net.

Synthetic Pathways and Chemical Derivatization of Xeruborbactam

Established Synthetic Methodologies for Xeruborbactam Core

The construction of the Xeruborbactam core involves sophisticated chemical transformations designed to precisely assemble its unique bicyclic boronate structure. Several methodologies have been explored or are relevant to the synthesis of such compounds.

Miyaura borylation, a palladium-catalyzed cross-coupling reaction, is a powerful tool for introducing boron functional groups into organic molecules, often serving as a precursor for further transformations. While direct application of Miyaura borylation in Xeruborbactam's synthesis is not explicitly detailed, related research on bicyclic boronates highlights the use of reagents like bis[(+)‐pinanediolato]diboron in palladium-catalyzed borylation reactions, often in conjunction with cyclization steps researchgate.netrsc.org. The formation of the cyclopropane (B1198618) ring, implied by the nomenclature "cyclopropa[a]naphthalene" in the IUPAC name of Xeruborbactam researchgate.net, typically involves cyclopropanation reactions. Strategies for forming fused ring systems, including those with cyclopropane moieties, often leverage catalytic processes that can achieve high regioselectivity and stereoselectivity.

The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes using diiodomethane (B129776) and a zinc-copper couple. While this reaction is a cornerstone for forming cyclopropane rings, specific literature detailing its direct application in the synthesis of Xeruborbactam's core structure was not found in the provided search results. However, its general utility in organic synthesis suggests it could be a potential, albeit unconfirmed, method for introducing such structural features if required.

Rhodium catalysis is known for its versatility in promoting various organic transformations, including cycloaddition reactions, which are critical for forming cyclic structures. While specific rhodium-catalyzed cycloaddition protocols for Xeruborbactam are not explicitly detailed, rhodium catalysis has been employed in the synthesis of other metallo-β-lactamase inhibitors, sometimes involving the coupling of dithiols to diazo building blocks researchgate.net. The formation of fused ring systems often benefits from the precise control offered by transition metal catalysis, including rhodium, which could be applicable to constructing parts of the Xeruborbactam scaffold.

Exploration of Structural Analogs and Derivatives for Modified Activity

The development of Xeruborbactam involves not only the synthesis of the parent compound but also the exploration of structural analogs and derivatives. These modifications are undertaken to investigate structure-activity relationships (SAR) and to potentially enhance or alter the compound's properties, such as its inhibitory profile, stability, or pharmacokinetic characteristics. Research has indicated the synthesis of Xeruborbactam derivatives and the general process of product derivatization in the context of bicyclic boronates rsc.org. For instance, modifications to the core bicyclic boronate structure, such as the introduction of different substituents on the aromatic rings or alterations to the boronate ester, are common strategies to fine-tune biological activity and chemical stability researchgate.netnih.gov. These efforts aim to optimize the compound's efficacy and therapeutic potential.

Compound List

Xeruborbactam

QPX7728

Vaborbactam

Taniborbactam

Avibactam (B1665839)

Relebactam

Clavulanic acid

Sulbactam

Tazobactam

Diazabicyclooctane

Benzoxaborinines

Carbapenemases

Metallo-β-lactamases (MBLs)

Serine-β-lactamases (SBLs)

OXA-48

OXA-23

KPC

NDM-1

VIM-2

Cefepime

Ceftolozane

Ceftriaxone

Aztreonam

Piperacillin

Ertapenem

Durlobactam

Nacubactam

Imipenem

Meropenem (B701)

Ethane-1,2-dithiol

Propane-1,3-dithiol

Ethyl 2-fluoro-6-hydroxybenzoate

Ethyl 6-fluoro-2-hydroxy-3-iodobenzoate

2-(1-benzyl-5-nitro-1H-indol-4-yl)acetonitrile

Sirpiglenastat

Cyclocurcumin

CcrA (CfiA)

Bacteroides fragilis

Enterobacterales

Acinetobacter baumannii

Klebsiella pneumoniae

Escherichia coli

Pseudomonas aeruginosa

Penicillin-binding Proteins (PBPs)

OmpK36

OmpK35

AdeIJK

MexAB-OprM

Preclinical Pharmacological and Efficacy Studies of Xeruborbactam Non Human Models

In Vivo Efficacy Assessments in Animal Models of Infection

Correlation of In Vitro Susceptibility Data with In Vivo Outcomes

Preclinical studies have established a strong correlation between in vitro susceptibility data and in vivo efficacy for Xeruborbactam, particularly when administered in combination with beta-lactam antibiotics like meropenem (B701). Pharmacokinetic-pharmacodynamic (PK-PD) modeling in neutropenic mouse models has demonstrated that the in vivo activity of Xeruborbactam, when combined with meropenem, is well-described by specific PK-PD measures, such as the 24-hour free plasma area under the curve (AUC) of Xeruborbactam nih.govresearchgate.net.

These studies have identified thresholds for in vitro meropenem minimum inhibitory concentrations (MICs) in the presence of Xeruborbactam that predict a specific level of bacterial killing in vivo. For instance, a 1-log bacterial kill was achieved in mouse infection models when strains exhibited meropenem MICs of ≤8 µg/mL when tested with Xeruborbactam at 8 µg/mL, or ≥32 µg/mL when tested with Xeruborbactam at 4 µg/mL nih.gov. This correlation supports the use of specific in vitro testing concentrations for Xeruborbactam, such as 8 µg/mL, in combination with meropenem to predict therapeutic outcomes nih.govresearchgate.net.

Furthermore, Xeruborbactam has shown the ability to enhance the potency of meropenem against challenging pathogens like carbapenemase-producing Enterobacteriaceae (CRE) and carbapenem-resistant Acinetobacter baumannii (CRAB) portico.orgmdpi.comqpexbio.comresearchgate.net. For MBL-producing CRE, meropenem in combination with Xeruborbactam (MEM-XER) achieved MIC90 values of 1 µg/mL, demonstrating significant potentiation compared to other combinations qpexbio.comresearchgate.net. Xeruborbactam has also been shown to restore the susceptibility of beta-lactam-resistant strains to other beta-lactam antibiotics, including cefepime, ceftolozane, ceftriaxone, aztreonam, piperacillin, and ertapenem, against various resistant Enterobacterales isolates nih.govresearchgate.net.

Table 1: Correlation of In Vitro Susceptibility Data with In Vivo Outcomes (Meropenem-Xeruborbactam Combination)

Xeruborbactam Concentration (µg/mL)Meropenem MIC Threshold (µg/mL) for 1 Log KillBacterial Strains/Pathogen TypeCitation(s)
4≥32Strains where Meropenem MIC is ≥32 µg/mL nih.gov
8≤8Strains where Meropenem MIC is ≤8 µg/mL nih.gov
8≥32Strains where Meropenem MIC is ≥32 µg/mL nih.gov
Fixed (e.g., 8 µg/mL)≤8Carbapenem-resistant Enterobacterales (CRE), including MBL-producing strains qpexbio.comnih.govresearchgate.net
Fixed (e.g., 4 µg/mL)Not specifiedMycobacterium abscessus isolates (demonstrated 100% susceptibility shift for tebipenem) researchgate.net

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species

Plasma Protein Binding Profiles

Understanding the plasma protein binding of Xeruborbactam is crucial for interpreting its pharmacokinetic and pharmacodynamic behavior in preclinical models. Studies in preclinical species have indicated a substantial degree of plasma protein binding. In rat models, Xeruborbactam has demonstrated approximately 85% plasma protein binding portico.orgacs.org. While human studies suggest a binding rate exceeding 90% asm.org, the preclinical data in rodents provide an important reference for in vivo efficacy studies conducted in these species.

Table 2: Plasma Protein Binding of Xeruborbactam in Preclinical Species

SpeciesPlasma Protein Binding (%)Citation(s)
Rat85 portico.orgacs.org

Non-Clinical PK-PD Target Attainment

The characterization of Xeruborbactam's pharmacokinetics and pharmacodynamics in preclinical species has been instrumental in identifying key PK-PD indices predictive of in vivo efficacy, particularly when used in combination therapy. Studies in neutropenic mouse models have established that the pharmacodynamic activity of Xeruborbactam, when combined with meropenem, is significantly influenced by its exposure, as measured by the 24-hour free plasma AUC nih.govresearchgate.net.

Specific PK-PD targets have been identified that correlate with desired antimicrobial outcomes. For instance, the magnitude of Xeruborbactam's PK-PD measure associated with a 1-log bacterial kill has been determined using the 24-hour free plasma AUC nih.gov. Furthermore, achieving a certain concentration threshold of Xeruborbactam is vital for its synergistic effect. Preclinical data indicate that a Xeruborbactam concentration of ≥4 µg/mL is required to shift the meropenem MIC to ≤8 µg/mL for at least 90% of tested CRE, CRAB, and P. aeruginosa isolates nih.govresearchgate.net.

Xeruborbactam also exhibits low-potency direct antibacterial activity, which becomes more pronounced at concentrations generally higher than those required for beta-lactamase inhibition. MIC50/MIC90 values for this direct activity have been reported in the range of 16/32 µg/mL against carbapenem-resistant Enterobacterales and 16/64 µg/mL against carbapenem-resistant A. baumannii asm.orgnih.gov. These findings underscore the importance of achieving adequate Xeruborbactam exposures to leverage both its beta-lactamase inhibitory and direct antibacterial effects for optimal therapeutic outcomes in preclinical models.

Table 3: Non-Clinical PK-PD Indices Correlating with Efficacy

PK-PD IndexCorrelation with EfficacyBacterial Strains/Pathogen TypeCitation(s)
24h Free Xeruborbactam AUCDescribed pharmacodynamics and magnitude of PK-PD measure associated with 1 log kill targets (in combination with meropenem)Enterobacteriaceae (ESBL/KPC producing) nih.gov
% 24h Free Xeruborbactam Time > 4 mg/LDescribed pharmacodynamics and magnitude of PK-PD measure associated with 1 log kill targets (in combination with meropenem)Enterobacteriaceae (ESBL/KPC producing) researchgate.net
Xeruborbactam Concentration≥4 µg/mL required to shift ≥90% of isolates to meropenem MIC ≤8 µg/mLCRE, CRAB, P. aeruginosa nih.govresearchgate.net
Xeruborbactam MIC (for direct antibacterial activity)Low-potency direct antibacterial activity observed at MICs of 16/32 μg/mL (Enterobacterales) and 16/64 μg/mL (A. baumannii)Carbapenem-resistant Enterobacterales, Carbapenem-resistant A. baumannii asm.orgnih.gov

Bacterial Resistance Mechanisms to Xeruborbactam and Mitigation Strategies

Efflux Pump Systems and Their Impact on Xeruborbactam Potency

Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, out of bacterial cells. In Gram-negative bacteria, these systems, often belonging to the Resistance-Nodulation-Division (RND) superfamily, play a critical role in intrinsic and acquired resistance by reducing the intracellular concentration of antimicrobial agents below their effective levels frontiersin.orggoums.ac.irbristol.ac.ukdovepress.com. Should Xeruborbactam be recognized as a substrate by these pumps, its potency would be significantly diminished. Overexpression or increased efficiency of these efflux systems can lead to multi-drug resistance (MDR), where bacteria become less susceptible not only to Xeruborbactam but also to other classes of antibiotics bristol.ac.ukdovepress.com. The precise interaction of Xeruborbactam with specific efflux pump families, such as the MexAB-OprM system in Pseudomonas aeruginosa or the AcrAB-TolC system in Escherichia coli, would determine the extent of resistance mediated by this mechanism goums.ac.irdovepress.comasm.org.

Table 5.1: Minimum Inhibitory Concentration (MIC) of Xeruborbactam Against Escherichia coli Strains with Varying Efflux Pump Activity

Strain DescriptionEfflux Pump Activity LevelXeruborbactam MIC (µg/mL)
Wild-type (ATCC 25922)Basal2
High Expression (AcrAB-TolC overexpressed)High16
Efflux Pump Inhibitor (EPI) treatedBasal (EPI added)1
High Expression + EPI treatedHigh (EPI added)4

Note: MIC values are hypothetical and illustrative.

Porin Mutations and Permeability Alterations Affecting Xeruborbactam Uptake

Gram-negative bacteria possess an outer membrane that acts as a formidable barrier to many hydrophilic molecules, including antibiotics. Entry into the periplasmic space, where Xeruborbactam would need to reach its targets, is largely mediated by porin channels bristol.ac.ukfrontiersin.orgmdpi.com. Mutations that lead to the downregulation or complete loss of specific porins, such as OmpF or OmpC in E. coli, can substantially reduce the permeability of the outer membrane to Xeruborbactam frontiersin.orgmdpi.comnih.gov. This reduced influx directly impairs the antibiotic's ability to reach its intracellular targets, thereby contributing to resistance. The specific porins affected and the nature of the mutations (e.g., alterations in loop structures that control channel size) would dictate the degree to which Xeruborbactam's uptake is compromised pnas.orgencyclopedia.pub.

Table 5.2: Minimum Inhibitory Concentration (MIC) of Xeruborbactam Against Pseudomonas aeruginosa Strains with Altered Porin Expression

Strain DescriptionPorin Status (e.g., OprD)Xeruborbactam MIC (µg/mL)
Wild-typeFunctional OprD4
OprD-deficient mutantAbsent OprD32
OprD-low expression mutantReduced OprD16
OprD-deficient + EPI treatedAbsent OprD + EPI16

Note: MIC values are hypothetical and illustrative.

Mutations in Penicillin-Binding Proteins (PBPs) Affecting Synergistic Activity

The primary mechanism of action for β-lactam antibiotics, including Xeruborbactam, involves binding to and inhibiting bacterial Penicillin-Binding Proteins (PBPs). These enzymes are crucial for the synthesis and cross-linking of peptidoglycans, essential components of the bacterial cell wall frontiersin.orgwikipedia.orgnih.govnih.govetflin.com. Resistance can emerge when bacteria acquire mutations in the genes encoding PBPs, leading to altered protein structures with reduced affinity for Xeruborbactam frontiersin.orgnih.govnih.govoup.complos.org. This diminished binding efficiency means that higher concentrations of Xeruborbactam are required to achieve the same level of PBP inhibition, thus conferring resistance. Furthermore, altered PBPs might affect the synergistic activity of Xeruborbactam when combined with other agents that also target cell wall synthesis or related pathways. The specific PBP targets of Xeruborbactam and the potential for mutational escape will be critical in understanding this resistance mechanism etflin.comoup.com.

Table 5.3: Relative Binding Affinity of Xeruborbactam to Wild-Type and Mutant Penicillin-Binding Proteins (PBPs)

PBP TargetPBP StatusRelative Binding Affinity (Kd)Xeruborbactam MIC (µg/mL)
PBP2 (Wild-type)Wild-type1.02
PBP2 (Mutant A501P)Low Affinity15.016
PBP3 (Wild-type)Wild-type1.02
PBP3 (Mutant YRIN ins)Reduced Affinity12.08

Note: Relative binding affinity (Kd) is hypothetical; lower values indicate higher affinity. MIC values are hypothetical and illustrative.

Emergence of Specific Beta-Lactamase Variants with Reduced Susceptibility to Xeruborbactam

Beta-lactamases are enzymes produced by bacteria that hydrolyze the β-lactam ring, rendering the antibiotic inactive wikipedia.orgyoutube.comcmac-journal.ruwikipedia.org. The continuous evolution of β-lactamase enzymes, through mutations, can lead to variants with altered substrate specificity or improved catalytic efficiency against specific β-lactam antibiotics. If Xeruborbactam is susceptible to hydrolysis by certain β-lactamases, the emergence of novel variants that are less efficiently inhibited or even resistant to Xeruborbactam's action would represent a significant resistance challenge wikipedia.orgbiorxiv.org. For instance, mutations within the active site of enzymes like TEM, SHV, KPC, or NDM could confer reduced susceptibility to Xeruborbactam, necessitating the development of inhibitors or structurally modified Xeruborbactam derivatives wikipedia.orgbiorxiv.orgtandfonline.com.

Table 5.4: Xeruborbactam Hydrolysis Rates by Purified Beta-Lactamase Variants

Beta-Lactamase VariantAmbler ClassHydrolysis Rate (nmol/min/mg protein)
TEM-1A50
SHV-1A65
KPC-2A120
NDM-1B180
OXA-48D90
TEM-1 with V173L mutationA15

Note: Hydrolysis rates are hypothetical and illustrative.

Strategies to Overcome Resistance: Combination Therapies and Structural Modifications of Xeruborbactam

To combat the multifaceted resistance mechanisms against Xeruborbactam, several strategies can be employed. Combination therapies , particularly the co-administration of Xeruborbactam with β-lactamase inhibitors (BLIs), represent a primary approach to neutralize β-lactamase activity and protect Xeruborbactam from degradation frontiersin.orgcmac-journal.rumdpi.comnih.govnih.govnih.gov. Novel BLIs, such as avibactam (B1665839) or vaborbactam, have demonstrated efficacy against a broad spectrum of β-lactamases, including carbapenemases mdpi.comnih.govmdpi.com. Alternatively, combining Xeruborbactam with other classes of antibiotics that target different bacterial pathways could achieve synergistic effects, reducing the likelihood of resistance development frontiersin.orgnih.gov.

Structural modifications of Xeruborbactam itself offer another avenue to restore or enhance its activity. These modifications can aim to:

Improve PBP binding affinity: Altering side chains or the core structure can increase the interaction strength with target PBPs, overcoming resistance mediated by PBP mutations frontiersin.orgnih.govresearchgate.net.

Evade efflux pumps: Modifications might reduce Xeruborbactam's recognition by efflux pump systems, thereby increasing its intracellular concentration news-medical.net.

Increase stability against β-lactamases: Introducing groups that sterically hinder β-lactamase access or altering the β-lactam ring itself can provide resistance to enzymatic hydrolysis frontiersin.orgnih.govresearchgate.net.

Enhance cellular penetration: Modifications could improve passage through porins or utilize alternative transport mechanisms, as seen with siderophore-conjugated cephalosporins like cefiderocol (B606585) mdpi.comresearchgate.net.

Table 5.5: Minimum Inhibitory Concentration (MIC) Reduction of Xeruborbactam in Combination Therapies

Antibiotic CombinationTarget Pathogen ExampleXeruborbactam MIC (µg/mL) (alone)Xeruborbactam MIC (µg/mL) (with partner)Fold Reduction
XeruborbactamKlebsiella pneumoniae (KPC+)8N/AN/A
Xeruborbactam + Hypothetical BLI-XK. pneumoniae (KPC+)818x
XeruborbactamPseudomonas aeruginosa (MDR)16N/AN/A
Xeruborbactam + Hypothetical Efflux Pump Inhibitor-YP. aeruginosa (MDR)1644x
XeruborbactamEscherichia coli (ESBL+)4N/AN/A
Xeruborbactam + Hypothetical PBP Enhancer-ZE. coli (ESBL+)414x

Note: MIC values and fold reductions are hypothetical and illustrative.

Compound List

Xeruborbactam: The subject of this article, a hypothetical antimicrobial compound.

TEM-1, TEM-2: Common examples of serine β-lactamase enzymes.

SHV-1: Another common serine β-lactamase.

CTX-M: A family of extended-spectrum β-lactamases (ESBLs).

KPC: Klebsiella pneumoniae carbapenemase, a type of carbapenemase.

NDM: New Delhi metallo-β-lactamase, a metallo-β-lactamase.

VIM: Verona integron-encoded metallo-β-lactamase.

OXA-48: An oxacillinase, a class of β-lactamases.

PBP2a: A low-affinity penicillin-binding protein found in methicillin-resistant Staphylococcus aureus (MRSA).

PBP3, PBP4, PBP6: Penicillin-binding proteins in Salmonella enterica.

OmpF, OmpC: Major outer membrane porins in Gram-negative bacteria like E. coli.

OprD: An outer membrane porin in Pseudomonas aeruginosa.

AcrAB-TolC: A major efflux pump system in Escherichia coli.

MexAB-OprM: A significant efflux pump system in Pseudomonas aeruginosa.

BLI-X: Hypothetical β-lactamase inhibitor.

EPI-Y: Hypothetical efflux pump inhibitor.

PBP Enhancer-Z: Hypothetical molecule enhancing PBP interaction.

Structural Activity Relationship Sar of Xeruborbactam and Boronate Based Inhibitors

Key Pharmacophores and Functional Groups Influencing Enzyme Binding

Initial research on bicyclic boronates revealed that the core structure itself is a key determinant of broad-spectrum activity. However, the nature of substituents on this core significantly influences the potency and spectrum of inhibition. For instance, early analogs with simple substituents such as methylthio and methoxy demonstrated good activity against carbapenemases like Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and Verona integron-encoded metallo-β-lactamase (VIM). However, these early compounds showed weaker activity against important cephalosporinases, including CTX-M, SHV, and TEM enzymes.

Further SAR studies explored a range of substituents, revealing that uncharged groups often led to a similar profile of potent carbapenemase inhibition but limited cephalosporinase activity. The introduction of basic groups produced variable results, indicating a complex interplay between the substituent's properties and the specific active site topologies of different β-lactamases. The exploration of nitrogen-containing heterocyclic analogs also showed that the position of the nitrogen atoms within the ring system could dramatically alter the inhibitory profile. These findings underscore that while the bicyclic boronate core provides the foundational inhibitory mechanism, fine-tuning of substituents is crucial for achieving an ultra-broad spectrum of activity, as seen with xeruborbactam.

Stereochemical Considerations in Xeruborbactam Design and Activity

Stereochemistry is a critical factor in the design and biological activity of xeruborbactam. The three-dimensional arrangement of atoms in the molecule dictates its ability to fit precisely into the active sites of target enzymes. The synthesis of xeruborbactam involves steps that generate specific stereoisomers, and the biological activity is highly dependent on the correct configuration.

The desired active form of xeruborbactam has the (1S,2R)-stereochemistry. This specific configuration is obtained through a chiral separation process during its synthesis, highlighting the importance of isolating the correct stereoisomer to ensure optimal inhibitory potency. The defined stereochemistry of the (1S,2R)-isomer ensures the correct spatial orientation of the key functional groups, including the boronic acid moiety, for effective interaction with the catalytic residues within the β-lactamase active site. Any deviation from this specific stereochemical arrangement would likely result in a significant loss of inhibitory activity due to a suboptimal fit within the enzyme's binding pocket.

Modulating Boron Reactivity and Hybridization States for Optimized Activity

A key feature of boronic acid-based inhibitors, including xeruborbactam, is the ability of the boron atom to reversibly change its hybridization state. In its unbound form, the boron atom is in a trigonal planar sp2 hybridized state. Upon entering the active site of a β-lactamase, it interacts with a nucleophilic residue (a serine in SBLs or a hydroxide ion in MBLs), causing a change in its hybridization to a tetrahedral sp3 state. nih.gov This process is often referred to as "morphing". nih.gov

This transition to the sp3 hybridized state is crucial for the inhibitory mechanism of xeruborbactam, as it allows the molecule to mimic the high-energy tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics. nih.gov By forming a stable, covalent adduct with the active site nucleophile, xeruborbactam effectively traps the enzyme in an inactive state. The stability of this tetrahedral complex is a key factor in the potent inhibition observed with bicyclic boronates.

The bicyclic scaffold of xeruborbactam plays a significant role in modulating the reactivity of the boron atom. The rigid structure helps to pre-organize the molecule for binding and reduces the entropic penalty upon formation of the enzyme-inhibitor complex. This structural constraint contributes to the high affinity and potent inhibition of a broad range of β-lactamases. Quantum mechanical and molecular mechanical (QM/MM) simulations have been employed to study this covalent docking process, confirming the change in boron hybridization from sp2 to sp3 upon binding and providing insights into the structural and geometric preferences that lead to the formation of the stable covalent bond. nih.gov

Comparative SAR Analysis with Other Cyclic Boronates

The structural modifications that led to the development of xeruborbactam have resulted in a β-lactamase inhibitor with a broader spectrum and, in many cases, greater potency compared to other cyclic boronate inhibitors such as taniborbactam. A direct comparison of their inhibitory activities against a panel of purified β-lactamases highlights the superior profile of xeruborbactam.

Xeruborbactam demonstrates potent inhibition against a wide array of both serine and metallo-β-lactamases. A key differentiator between xeruborbactam and taniborbactam is their activity against IMP-type MBLs. While taniborbactam has limited to no activity against these enzymes, xeruborbactam is a potent inhibitor of several IMP variants. asm.orgnih.gov Furthermore, xeruborbactam is effective against NDM-9, a variant that has evolved to be less susceptible to some inhibitors. asm.org

The following tables provide a comparative overview of the inhibitory activity of xeruborbactam and taniborbactam against various β-lactamases, presented as the apparent inhibition constant (Ki app).

Inhibitory Activity (Ki app, nM) Against Serine-β-Lactamases (SBLs)
Enzyme (Class)XeruborbactamTaniborbactam
KPC-2 (A)1-2-
CTX-M-14 (A)<1-
CTX-M-15 (A)<1-
SHV-12 (A)<1-
TEM-10 (A)<1-
P-99 (C)8-
PDC-1 (C)14-22-
OXA-48 (D)<16-36
OXA-23 (D)--
Inhibitory Activity (Ki app, nM) Against Metallo-β-Lactamases (MBLs)
Enzyme (Class)XeruborbactamTaniborbactam
NDM-1 (B)--
NDM-9 (B)-Not Inhibited
VIM-1 (B)--
VIM-2 (B)--
IMP-1 (B)240Not Inhibited
IMP-26 (B)4000Not Inhibited

Data for the tables was compiled from published research. nih.gov Dashes indicate that specific comparative data was not available in the cited sources.

This comparative analysis clearly demonstrates that while both xeruborbactam and taniborbactam are potent broad-spectrum inhibitors, xeruborbactam possesses a wider spectrum of activity, particularly against clinically significant MBLs like the IMP-type enzymes. asm.orgnih.gov This expanded spectrum is a direct result of the successful application of SAR principles in the design and optimization of the bicyclic boronate scaffold.

Future Directions and Unexplored Research Avenues for Xeruborbactam

Development of Novel Synthetic Methodologies for Xeruborbactam Analogs

The chemical structure of Xeruborbactam, a cyclic boronate, provides a foundation for the development of novel analogs with potentially enhanced properties nih.govmdpi.commedkoo.comresearchgate.netnih.govwhiterose.ac.ukasm.org. Future research should prioritize exploring innovative synthetic methodologies to create structural variants of Xeruborbactam. This could involve:

Scaffold Modification: Investigating modifications to the boronic acid moiety or the bicyclic core structure to potentially improve binding affinity to a wider range of beta-lactamases, enhance stability, or alter pharmacokinetic properties.

Stereoselective Synthesis: Developing more efficient and stereoselective synthetic routes to produce specific isomers of Xeruborbactam or its analogs, which could lead to improved potency or reduced off-target effects.

Combinatorial Chemistry: Employing combinatorial chemistry approaches to rapidly synthesize and screen libraries of Xeruborbactam analogs, accelerating the discovery of compounds with superior activity against challenging resistance mechanisms.

Investigation of Xeruborbactam's Activity against Emerging Resistance Determinants

While Xeruborbactam demonstrates broad-spectrum activity, including against metallo-beta-lactamases (MBLs) like IMP and NDM-9, and is less susceptible to efflux pumps than some predecessors medchemexpress.comnih.govmdpi.commdpi.com, the constant evolution of bacterial resistance demands proactive research. Future investigations should aim to:

Characterize Novel Beta-Lactamase Variants: Systematically evaluate Xeruborbactam's efficacy against newly identified beta-lactamase variants and emerging classes of enzymes that confer resistance to current inhibitors.

Assess Impact of Combined Resistance Mechanisms: Investigate Xeruborbactam's performance in the context of bacteria that possess multiple resistance mechanisms simultaneously, such as reduced outer membrane permeability (e.g., porin mutations) or increased efflux pump activity, beyond those already characterized medchemexpress.comresearchgate.netnih.govbiorxiv.org.

Evaluate Activity Against Non-Beta-Lactamase Mediated Resistance: Explore whether Xeruborbactam exhibits any synergistic or additive effects when combined with antibiotics that target other resistance pathways, such as modifications in penicillin-binding proteins (PBPs) or ribosome alterations.

Advanced Structural Biology Studies of Xeruborbactam-Enzyme Complexes

Understanding the precise molecular interactions between Xeruborbactam and its target beta-lactamases is critical for rational drug design and optimization. Advanced structural biology techniques can provide invaluable insights:

High-Resolution Crystallography: Determining high-resolution crystal structures of Xeruborbactam bound to a diverse panel of clinically relevant beta-lactamases, including those conferring resistance to existing inhibitors. This could reveal detailed binding modes, transition states, and potential resistance evasion strategies employed by enzymes.

Cryo-Electron Microscopy (Cryo-EM): Utilizing Cryo-EM to study Xeruborbactam-enzyme complexes, particularly for larger or more dynamic enzyme structures, or in the context of cellular environments, to provide a more comprehensive understanding of its interactions.

Computational Modeling and Dynamics: Employing molecular dynamics simulations to explore the conformational flexibility of Xeruborbactam and its target enzymes, and to predict binding affinities and kinetic parameters for novel analogs. Such studies can elucidate the subtle structural differences that dictate inhibitor potency and spectrum nih.govasm.orgrcsb.orgnih.govpnas.org.

Elucidation of Broader Biological Impacts on Bacterial Physiology beyond Beta-Lactamase Inhibition

Beyond its primary role as a beta-lactamase inhibitor, Xeruborbactam has demonstrated some intrinsic antibacterial activity and has been observed to alter bacterial morphology, similar to beta-lactam antibiotics researchgate.netnih.govresearchgate.net. Further research into these broader biological impacts could uncover new therapeutic applications or mechanisms of action:

Penicillin-Binding Protein (PBP) Interactions: Investigating the direct interaction of Xeruborbactam with bacterial PBPs, which are the primary targets of beta-lactam antibiotics. Understanding these interactions could explain its direct antibacterial effects and potential for synergistic activity with beta-lactams through dual mechanisms researchgate.netresearchgate.netwikipedia.orgfrontiersin.org.

Cellular Pathway Modulation: Exploring whether Xeruborbactam influences other essential bacterial pathways, such as cell wall synthesis, metabolic processes, or virulence factor expression, independent of its beta-lactamase inhibitory function.

Application in Non-Traditional Antimicrobial Strategies

The established efficacy of Xeruborbactam in combination with beta-lactam antibiotics opens doors for its integration into more sophisticated antimicrobial strategies:

Multidrug Combinations: Evaluating Xeruborbactam in combination with multiple antimicrobial agents, including novel classes of antibiotics, efflux pump inhibitors, or antivirulence compounds, to create multi-targeted approaches against highly resistant pathogens frontiersin.orgnih.gov.

Targeting Specific Pathogen Niches: Investigating Xeruborbactam's utility in specific infection types or against particular bacterial species where current treatment options are severely limited, such as chronic infections or biofilms.

Combination with Bacteriophages or Other Biologics: Exploring the potential synergistic effects of Xeruborbactam when used alongside bacteriophage therapy or other non-traditional antimicrobial agents to combat complex infections.

By pursuing these research avenues, the full therapeutic potential of Xeruborbactam can be realized, offering robust solutions against the escalating threat of antibiotic resistance.

Q & A

Q. What is the molecular mechanism by which xeruborbactam inhibits β-lactamases, and how does this inform experimental design for in vitro efficacy studies?

Xeruborbactam employs a dual inhibition mechanism: (1) covalent bonding with the catalytic serine residue of serine β-lactamases (SBLs) to induce reversible enzyme inactivation, and (2) competitive inhibition of metallo-β-lactamases (MBLs) by forming stable enzyme-inhibitor complexes. This mechanism necessitates in vitro studies to measure enzyme kinetics (e.g., IC₅₀ values) and time-dependent inactivation rates. Researchers should use spectrophotometric assays to monitor β-lactam hydrolysis inhibition and validate results with isothermal titration calorimetry (ITC) for binding affinity quantification .

Q. How do researchers design experiments to assess the synergistic effects of xeruborbactam with β-lactam antibiotics against carbapenem-resistant pathogens?

Synergy studies typically employ checkerboard assays to determine fractional inhibitory concentration indices (FICIs) and time-kill curves to evaluate bactericidal activity over 24–48 hours. For example, xeruborbactam (8 μg/mL) reduced meropenem MIC₉₀ values against carbapenem-resistant Acinetobacter baumannii (CRAB) from 64 μg/mL to 4 μg/mL, demonstrating a 16-fold enhancement . Experimental controls should include β-lactamase-positive isolates and comparator BLIs (e.g., avibactam) to contextualize potency.

Advanced Research Questions

Q. What methodological considerations are critical when analyzing contradictory data on xeruborbactam's efficacy across bacterial species or enzyme subtypes?

Contradictions may arise from variations in bacterial permeability, efflux pump activity, or enzyme expression levels. To address this:

  • Perform comparative genomic analysis to identify resistance genes (e.g., blaₙDM, blaₒXA) in discrepant isolates.
  • Use enzyme inhibition profiling with purified β-lactamases (e.g., NDM-1, KPC-2) to isolate substrate-specific effects.
  • Apply population analysis profiling to assess heteroresistance in Pseudomonas aeruginosa or Enterobacterales .

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling be optimized for xeruborbactam in combination therapies during preclinical development?

PK/PD studies should integrate murine infection models with human-simulated regimens to predict efficacy thresholds. Key parameters include:

  • Free drug exposure (ƒAUC/MIC) : Target ≥80% ƒT > MIC for β-lactam partners.
  • Dose fractionation : Vary xeruborbactam dosing intervals to identify critical PK drivers. Recent trials demonstrated a 32-fold MIC reduction for meropenem/xeruborbactam against CRAB, supporting a 2 g/q8h dosing regimen in phase I studies .

Methodological Recommendations

  • For enzyme inhibition assays : Use nitrocefin hydrolysis assays with purified enzymes to quantify xeruborbactam’s inhibition constants (Kᵢ).
  • For resistance surveillance : Include whole-genome sequencing (WGS) to track emerging mutations in ampC or bla genes during long-term exposure studies .

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